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molecular formula C12H10ClNS B8712216 2-(Benzylsulfanyl)-3-chloropyridine CAS No. 96009-28-8

2-(Benzylsulfanyl)-3-chloropyridine

Cat. No. B8712216
M. Wt: 235.73 g/mol
InChI Key: WKAPYXLDUJXUED-UHFFFAOYSA-N
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Patent
US04490380

Procedure details

42.0 Grams (0.338 mole) of benzyl mercaptan were dissolved in 350 ml dimethylformamide which had been dried over molecular sieves. The solution was placed under a nitrogen atmosphere and 16.2 grams (0.338 mole) of a 50 percent dispersion of sodium hydride was slowly added. Stirring was continued until hydrogen gas evolution stopped. Thereupon, the resulting solution was added slowly, again with stirring, to a solution of 50.0 grams (0.338 mole) of 2,3-dichloropyridine in 200 ml dry dimethylformamide. The mixture was heated at 70° C. for 4 hours.
Quantity
0.338 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=1>CN(C)C=O>[Cl:16][C:15]1[C:10]([S:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0.338 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been dried over molecular sieves
ADDITION
Type
ADDITION
Details
16.2 grams (0.338 mole) of a 50 percent dispersion of sodium hydride was slowly added
ADDITION
Type
ADDITION
Details
Thereupon, the resulting solution was added slowly

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=CC1)SCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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